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Compound of Interest

Compound Name: 5-Phenylnicotinic Acid

Cat. No.: B167589 Get Quote

5-Phenylnicotinic acid (C₁₂H₉NO₂) is a derivative of nicotinic acid (Vitamin B3) featuring a

phenyl group at the 5-position of the pyridine ring.[1][3] This substitution is significant as it

introduces opportunities for π-π stacking interactions, which, in conjunction with the robust

hydrogen bonding capabilities of the carboxylic acid and pyridine nitrogen, can be leveraged to

design novel solid forms with tailored physicochemical properties.[4][5] Understanding the

three-dimensional arrangement of molecules in the crystalline state is paramount for drug

development, as properties such as solubility, stability, and bioavailability are intrinsically linked

to the crystal structure.[2]

Experimental Workflow: From Synthesis to
Structure
The determination of a crystal structure is a systematic process. The following workflow

outlines the essential stages, from obtaining the material to elucidating its three-dimensional

structure.
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Caption: Experimental workflow for determining the crystal structure of 5-Phenylnicotinic
Acid.

Synthesis and Purification
A common route to synthesize 5-phenylnicotinic acid involves the Suzuki coupling of a

halogenated nicotinic acid derivative with phenylboronic acid. Regardless of the synthetic

method, achieving high purity (>99%) is critical, as impurities can inhibit crystallization or

become incorporated into the crystal lattice, leading to disorder.

Protocol: Purification by Recrystallization

Solvent Selection: Dissolve the crude 5-phenylnicotinic acid in a minimum amount of a hot

solvent in which it has high solubility (e.g., ethanol, methanol).

Hot Filtration: If insoluble impurities are present, quickly filter the hot solution.

Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice

bath to maximize yield.

Isolation: Collect the purified crystals by vacuum filtration.

Drying: Dry the crystals under vacuum to remove residual solvent.

Verification: Confirm purity using techniques such as ¹H NMR, ¹³C NMR, and mass

spectrometry.

Single Crystal Growth
Growing a single crystal of sufficient size and quality for X-ray diffraction is often the most

challenging step. A systematic approach to screening various solvents and techniques is

recommended.

Protocol: Crystallization by Slow Evaporation

Prepare a Saturated Solution: In a clean vial, dissolve the purified 5-phenylnicotinic acid in

a suitable solvent (e.g., a mixture of ethanol and water) at room temperature to create a

nearly saturated solution.
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Filter: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove

any dust or particulate matter.

Evaporation: Cover the vial with a cap that has been pierced with a needle a few times to

allow for slow solvent evaporation.

Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over

several days to weeks.

Anticipated Crystal Structure: A Predictive Analysis
Based on the known crystal chemistry of nicotinic acids and related aromatic carboxylic acids,

we can predict the key structural features of 5-Phenylnicotinic Acid with a high degree of

confidence.

Molecular Conformation
The molecule consists of a pyridine ring and a phenyl ring connected by a C-C single bond.

The dihedral angle between these two rings will be a key conformational feature. While a

completely planar conformation would maximize π-conjugation, steric hindrance between ortho

hydrogens on the two rings typically results in a twisted conformation.

Supramolecular Assembly: The Role of Intermolecular
Interactions
The crystal packing will be dominated by a network of non-covalent interactions.[6][7] The

primary forces at play are expected to be strong hydrogen bonds and weaker, but structurally

significant, π-π stacking interactions.

Hydrogen Bonding Network: The most powerful interaction will be the O-H···N hydrogen bond

between the carboxylic acid group of one molecule and the nitrogen atom of the pyridine ring of

a neighboring molecule.[8] This is a highly directional and robust interaction that often leads to

the formation of infinite one-dimensional chains, or "catemers".[9] This is a common motif in the

crystal structures of nicotinic acid and its derivatives.

Caption: Predicted O-H···N hydrogen-bonded catemer motif in 5-Phenylnicotinic Acid.
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π-π Stacking Interactions: The presence of two aromatic rings (phenyl and pyridine) introduces

the possibility of π-π stacking.[10][11][12] These interactions, though weaker than hydrogen

bonds, are crucial for stabilizing the three-dimensional crystal lattice by organizing the

hydrogen-bonded chains. The stacking can occur between phenyl-phenyl, pyridine-pyridine, or

phenyl-pyridine rings of adjacent chains. The geometry is likely to be a displaced or offset

stacking arrangement rather than a direct face-to-face sandwich, which is often energetically

unfavorable.[4]
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Caption: Schematic of π-π stacking interactions between adjacent hydrogen-bonded chains.

Crystallographic Data & Analysis
Once a suitable crystal is analyzed by single-crystal X-ray diffraction, a set of crystallographic

data is obtained. The table below presents an example of the kind of data that would be
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expected for a molecule like 5-Phenylnicotinic Acid, based on typical values for organic

compounds.

Parameter Expected Value / Type Significance

Crystal System Monoclinic or Orthorhombic
Describes the basic symmetry

of the unit cell.

Space Group
P2₁/c or P-1

(Centrosymmetric)

Defines the symmetry

operations within the unit cell.

a (Å) 5 - 10 Unit cell dimension.

b (Å) 10 - 20 Unit cell dimension.

c (Å) 10 - 15 Unit cell dimension.

β (°) ** 90 - 110 (for Monoclinic) Unit cell angle.

Volume (Å³) ** 1000 - 1500 Volume of the unit cell.

Z 4
Number of molecules per unit

cell.

Calculated Density (g/cm³) 1.2 - 1.4
Provides an estimate of

molecular packing efficiency.

R-factor (R1) < 0.05

A measure of the agreement

between the crystallographic

model and the experimental X-

ray diffraction data. A lower

value indicates a better fit.

Conclusion and Future Directions
This guide provides a predictive framework for the crystal structure of 5-Phenylnicotinic Acid,

grounded in the principles of supramolecular chemistry and crystallographic precedent. The

dominant structural motifs are anticipated to be strong O-H···N hydrogen-bonded chains, which

are further organized by π-π stacking interactions between the aromatic rings. The

experimental determination of this structure will provide invaluable data for the rational design

of new pharmaceutical solids and functional materials. Upon successful structure
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determination, it is imperative to deposit the data in a public repository like the Cambridge

Structural Database (CSD) to benefit the wider scientific community.[13][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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